molecular formula C9H17NO3 B1432401 Methyl 4-(propan-2-yl)morpholine-2-carboxylate CAS No. 1549929-74-9

Methyl 4-(propan-2-yl)morpholine-2-carboxylate

Cat. No.: B1432401
CAS No.: 1549929-74-9
M. Wt: 187.24 g/mol
InChI Key: JJBOTQBQXSSOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(propan-2-yl)morpholine-2-carboxylate (CAS 1549929-74-9) is a synthetically versatile morpholine derivative of significant interest in medicinal chemistry and materials science. Characterized by a six-membered morpholine ring with a methyl carboxylate group at the 2-position and an isopropyl (propan-2-yl) substituent at the 4-position, this compound serves as a key building block for the design and synthesis of novel bioactive molecules . Its structure allows for tunable physicochemical properties, making it a valuable scaffold in drug discovery efforts. In pharmaceutical research, this compound is investigated as a potential intermediate in the synthesis of therapeutic agents. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, found in a large pool of enzyme inhibitors and receptor modulators due to its ability to improve aqueous solubility and influence metabolic profile . Specifically, this compound can be utilized in the development of potent ligands for various biological targets, including opioid receptors, as part of programs to develop safer and more effective analgesics . Its structural motif is also crucial in the synthesis of inhibitors for enzymes like acetylcholinesterase, human neutrophil elastase, and kynurenine-3-monooxygenase, among others . The primary synthetic route involves the nucleophilic substitution of morpholine at the 4-position with an isopropyl group, followed by esterification at the 2-position to introduce the methyl carboxylate group . This process is typically conducted in the presence of a base like triethylamine in solvents such as dichloromethane or THF, with careful temperature control to minimize side reactions and achieve high selectivity. The compound can be further functionalized; for instance, the ester group can be hydrolyzed to the corresponding 4-(propan-2-yl)morpholine-2-carboxylic acid for expanded application scope . Spectroscopic characterization includes NMR, which shows clear signals for the morpholine ring protons and methyl ester groups, and FT-IR, which displays a strong ester carbonyl stretch at 1720–1740 cm⁻¹ . Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

methyl 4-propan-2-ylmorpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(2)10-4-5-13-8(6-10)9(11)12-3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBOTQBQXSSOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCOC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves:

  • Nucleophilic substitution of morpholine at the 4-position with an isopropyl group, typically using isopropyl bromide as the alkylating agent.
  • Esterification or carboxylation at the 2-position to introduce the methyl carboxylate group, often using methyl chloroformate or related reagents.

This process is usually conducted in the presence of a base such as triethylamine to neutralize generated acids and promote substitution. Solvents like dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) are preferred for their ability to dissolve reactants and facilitate reaction kinetics. Temperature control is crucial, with lower temperatures (0–5 °C) favored during carboxylation to minimize side reactions and improve selectivity.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Optimization
Alkylation at 4-position Morpholine + isopropyl bromide, base (e.g., triethylamine) in dichloromethane Use of polar aprotic solvents (DMF, THF) can improve yield; temperature control (room temp to slightly elevated) enhances substitution efficiency
Carboxylation/Esterification Methyl chloroformate or methyl formate, base, Lewis acid catalyst (e.g., ZnCl₂) at 0–5 °C Lewis acids catalyze substitution; low temperature reduces side reactions; reaction time typically 1–3 hours
Work-up and Purification Extraction with aqueous acid/base, drying over sodium sulfate, solvent removal Washing with sodium chloride and bicarbonate solutions improves purity; vacuum distillation used to isolate product

Industrial and Continuous Flow Methods

In industrial settings, continuous flow reactors are employed to enhance reproducibility, yield, and purity. These systems allow precise control over:

  • Reaction temperature and pressure
  • Reactant concentration and stoichiometry
  • Reaction time and mixing efficiency

Continuous flow synthesis reduces batch-to-batch variability and facilitates scale-up. Automated monitoring and feedback systems optimize reaction parameters dynamically.

Alternative Synthetic Routes and Catalysts

Use of Carbonyldiimidazole (CDI) and Other Coupling Agents

Some advanced synthetic methods involve the use of carbonyldiimidazole (CDI) as a coupling agent to activate carboxyl groups, facilitating ester formation. For example, morpholine derivatives are reacted with CDI and alkyl halides (e.g., 2-bromopropene) under controlled equivalents (CDI: 1.0–2.5 eq; morpholine: 1.2–2.0 eq; alkyl halide: 1.5–3.5 eq) to achieve efficient substitution and carboxylation.

Ring-Opening and Modular Synthesis

Recent research has demonstrated the synthesis of polysubstituted morpholines via ring-opening of 2-tosyl-1,2-oxazetidines in the presence of bases such as 1,8-bis(dimethylamino)naphthalene or diisopropylamine under mild conditions (room temperature, aprotic solvents like 1,4-dioxane or toluene). This method allows for modular introduction of substituents at defined positions, including the isopropyl group at the 4-position.

Reaction Mechanisms and Chemical Considerations

  • Nucleophilic substitution at the morpholine nitrogen or ring carbons proceeds via SN2 mechanisms favored by polar aprotic solvents.
  • Carboxylation/esterification involves nucleophilic attack on activated carbonyl species (e.g., methyl chloroformate), often catalyzed by Lewis acids to increase electrophilicity.
  • Side reactions such as over-alkylation or hydrolysis are minimized by temperature control and stoichiometric balance.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct alkylation + esterification Morpholine, isopropyl bromide, base, methyl chloroformate, triethylamine, DCM, 0–5 °C Straightforward, high yield, scalable Requires careful temperature control
CDI-mediated coupling Morpholine, CDI, 2-bromopropene, DBU, manganese catalyst, 0–25 °C Efficient coupling, mild conditions Requires precise equivalents and catalyst
Ring-opening of oxazetidines 2-tosyl-1,2-oxazetidine, base (BDMAN), toluene or dioxane, room temperature Modular, versatile substitution More complex starting materials
Continuous flow synthesis Automated reactors, controlled temperature and pressure High purity, reproducibility, scalable Requires specialized equipment

Research Findings and Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(propan-2-yl)morpholine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(propan-2-yl)morpholine-2-carboxylate is being investigated as a potential drug candidate due to its unique structural properties. The morpholine ring contributes to its ability to interact with biological targets, making it suitable for medicinal chemistry.

Case Studies:

  • Drug Development: Research has indicated that derivatives of this compound may exhibit biological activity relevant to treating various conditions. For example, studies have focused on its interactions with specific receptors and enzymes that are pivotal in disease mechanisms.
  • Synthesis of Therapeutics: It is utilized as an intermediate in the synthesis of other pharmaceutical compounds, enhancing the efficiency of drug development processes .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable in developing new materials and chemicals.

Key Reactions:

  • Esterification Reactions: this compound can undergo esterification to form more complex esters, which are useful in various applications from solvents to plasticizers.
  • Synthesis of Complex Molecules: It is used in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and coupling reactions, facilitating the creation of diverse chemical entities .

Biological Research

The compound's structural features allow it to be explored for biological applications beyond pharmaceuticals. Its interactions with biological systems are under investigation for potential uses in biotechnology and biochemistry.

Research Insights:

  • Biological Activity: Preliminary studies suggest that this compound may influence certain biological pathways, making it a candidate for further exploration in pharmacology and toxicology .
  • Target Identification: Research is ongoing to identify specific biological targets that this compound interacts with, which could lead to novel therapeutic strategies .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
4-(Propan-2-yl)morpholine-2-carboxamideContains an amide groupMore stable under acidic conditions
This compoundMethyl ester derivativeIncreased lipophilicity enhances absorption
4-(Propan-2-yl)piperidine-2-carboxylic acidPiperidine ring instead of morpholineDifferent cyclic structure affects reactivity

Mechanism of Action

The mechanism of action of Methyl 4-(propan-2-yl)morpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituent at 4-Position Functional Group at 2-Position Molecular Formula Key Properties/Applications Source
Methyl 4-(propan-2-yl)morpholine-2-carboxylate Isopropyl (propan-2-yl) Methyl carboxylate C₉H₁₅NO₃ Enhanced lipophilicity; potential intermediate in drug synthesis Inferred
Methyl 4-(carboxy)morpholine-2-carboxylate Carboxy (-COOH) Methyl carboxylate C₇H₉NO₅ Increased polarity; acidic functionality for ionic interactions
4-(2-Chloroethyl)morpholine hydrochloride 2-Chloroethyl None (morpholine base) C₆H₁₂ClNO·HCl Reactivity for nucleophilic substitution; pharmaceutical intermediate
N-Phenylmorpholine Phenyl None (morpholine base) C₁₀H₁₃NO Aromaticity enhances stability; catalyst or ligand in organometallic chemistry

Substituent-Driven Property Differences

  • Hydrophobicity: The isopropyl group in the target compound contributes to higher lipophilicity compared to the carboxy-substituted analog (C₇H₉NO₅), which is more water-soluble due to its ionizable -COOH group .
  • Reactivity: The 4-(2-chloroethyl)morpholine hydrochloride (C₆H₁₂ClNO·HCl) is primed for nucleophilic substitution reactions, unlike the ester-stabilized target compound. This makes it a preferred intermediate in alkylation or cross-coupling syntheses .
  • Steric Effects: The bulky isopropyl group in the target compound may hinder interactions in catalytic or biological systems compared to the less sterically demanding N-phenylmorpholine (C₁₀H₁₃NO) .

Biological Activity

Methyl 4-(propan-2-yl)morpholine-2-carboxylate is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antioxidant, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of morpholine derivatives. Its structure can be represented as follows:

\text{Molecular Formula C 10}H_{17}N_{1}O_{2}}

This compound features a morpholine ring, which is known for its ability to enhance biological activity due to its nitrogen-containing cyclic structure.

1. Antioxidant Activity

Antioxidant activity is a crucial property that helps mitigate oxidative stress in biological systems. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
This compoundTBDTBD
Ascorbic Acid58.2
Hydrazone Derivative79.62

The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds. While specific data for this compound is still being compiled, similar derivatives have shown promising results.

2. Anticancer Activity

The potential anticancer properties of this compound have been investigated through various in vitro studies. The compound's ability to inhibit cancer cell proliferation is particularly noteworthy.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on various cancer cell lines, compounds structurally related to this compound demonstrated significant activity against breast cancer (MCF7) and leukemia cell lines (K562).

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)Reference
This compoundMCF7TBDTBD
Standard Drug (e.g., Doxorubicin)MCF70.5
Novel DerivativeK5620.67

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is considered.

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes, including xanthine oxidase and acetylcholinesterase (AChE). These enzymes are critical in metabolic pathways and neurotransmission, respectively.

Table 3: Enzyme Inhibition Activity

EnzymeCompoundInhibition (%)Reference
Xanthine OxidaseThis compoundTBDTBD
AcetylcholinesteraseNovel Morpholine Derivative>70%

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and methyl ester (δ 3.6–3.8 ppm, singlet). The morpholine ring protons appear as multiplets between δ 3.2–3.5 ppm .
    • ¹³C NMR : The ester carbonyl resonates at δ 165–170 ppm, while the morpholine carbons appear at δ 45–70 ppm .
  • FT-IR : Strong absorption bands for the ester C=O (1720–1740 cm⁻¹) and morpholine C-O-C (1100–1250 cm⁻¹) .

How can X-ray crystallography and SHELX software be employed to resolve ambiguities in the compound's stereochemistry?

Advanced
Single-crystal X-ray diffraction is critical for confirming stereochemistry. Key steps include:

  • Crystal growth : Use slow evaporation in a solvent mixture (e.g., ethyl acetate/hexane) to obtain high-quality crystals.
  • Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • Refinement with SHELXL : Use the SHELX suite for structure solution, refining positional parameters, and analyzing thermal displacement parameters. The software’s robust algorithms resolve disorder in the isopropyl or morpholine groups .

What computational methods (e.g., DFT) are suitable for analyzing the electronic properties and reactivity of this morpholine derivative?

Q. Advanced

  • Density Functional Theory (DFT) :
    • Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets.
    • Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites.
    • Simulate IR and NMR spectra for comparison with experimental data .
  • Molecular Dynamics (MD) : Study solvation effects and conformational stability in aqueous/organic environments .

How should researchers address contradictions between experimental spectral data and computational predictions for this compound?

Q. Advanced

  • Re-examine experimental conditions : Ensure purity via HPLC or GC-MS to rule out impurities affecting spectral peaks .
  • Validate computational models : Adjust basis sets (e.g., include diffuse functions for anions) or solvent effects in simulations.
  • Cross-validate techniques : Use complementary methods (e.g., Raman spectroscopy with DFT-predicted vibrational modes) .

What are the key considerations in designing a purification protocol for this compound using chromatography?

Q. Basic

  • Column selection : Silica gel (60–120 mesh) for normal-phase chromatography.
  • Mobile phase : Gradient elution with hexane/ethyl acetate (8:2 to 6:4) to separate ester and morpholine derivatives.
  • Detection : UV monitoring at 254 nm for aromatic or conjugated systems .

What strategies can be employed to study the compound's stability under various pH and temperature conditions?

Q. Advanced

  • Accelerated stability testing :
    • pH variation : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, then analyze degradation via LC-MS.
    • Thermal stress : Heat samples to 50–80°C and monitor ester hydrolysis by tracking carboxylic acid formation .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(propan-2-yl)morpholine-2-carboxylate
Reactant of Route 2
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Methyl 4-(propan-2-yl)morpholine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.